molecular formula C15H12N2O3 B1664177 5-(m-Hydroxyphenyl)-5-phenylhydantoin CAS No. 30074-03-4

5-(m-Hydroxyphenyl)-5-phenylhydantoin

Cat. No. B1664177
CAS RN: 30074-03-4
M. Wt: 268.27 g/mol
InChI Key: FSPRLRPJSPWQNC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Metabolite Identification and Analysis

5-(m-Hydroxyphenyl)-5-phenylhydantoin, also referred to as m-HPPH, is identified as a significant metabolite in various studies. For instance, it's identified as a metabolite of diphenylhydantoin (DPH) in both dogs and humans. In dogs, it is a major product of DPH hydroxylation, whereas in humans, it accounts for a smaller proportion of DPH hydroxylated products (Atkinson et al., 1970). Moreover, a method involving high-performance liquid chromatography (HPLC) has been developed for the quantification of phenytoin and its metabolites, including m-HPPH, in horse urine and plasma (Guan et al., 2000).

Metabolic Pathway Studies

In-depth studies of phenytoin's metabolic pathways have been conducted, focusing on its metabolites such as m-HPPH. A gas chromatographic method was developed for the simultaneous determination of phenytoin's major metabolites, including m-HPPH, in rat plasma (Tanaka et al., 1995). This research contributes significantly to understanding the pharmacokinetics and drug interactions of antiepileptic drugs.

Structural and Configurational Analysis

Research has also been conducted on the absolute configuration of m-HPPH. The (+) enantiomer of m-HPPH was studied to determine its R configuration, contributing to the understanding of its structural properties (Maguire et al., 1978). Such studies are crucial for comprehending the stereochemistry of drug metabolites.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPRLRPJSPWQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952482
Record name 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(m-Hydroxyphenyl)-5-phenylhydantoin

CAS RN

30074-03-4
Record name 5-(3′-Hydroxyphenyl)-5-phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30074-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxyphenyl)-5-phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030074034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(m-hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.463
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
I Ieiri, W Goto, S Higuchi, K Hirata, A Toshitani… - European journal of …, 1995 - Springer
The purpose of this study was to assess the possible role of the (R)- and (S)- enantiomers of the phenytoin metabolite p-HPPH in the pathogenesis of gingival hyperplasia (GH). About …
Number of citations: 23 link.springer.com
GS Rao, DA Mclennon - Journal of Chromatography A, 1977 - Elsevier
Phenytoin (5, idiphenylhydantoin) is a widely used anticonvulsant agent that undergoes extensive metabolic oxidation in the body prior to its excretion in urinel. The major metabolites of …
Number of citations: 14 www.sciencedirect.com
KM Witkin, DL Bius, BL Teague, LS Wiese… - Therapeutic Drug …, 1979 - journals.lww.com
A gas chromatographic on-column methylation technique was developed for the routine laboratory determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), the principal …
Number of citations: 18 journals.lww.com
GK Szabo, RJ Pylilo, H Davoudi, TR Browne - Journal of Chromatography A, 1990 - Elsevier
Accurate urinary measurements of the two major metabolites of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and 5-(3,4-dihydroxy-cyclohexa-1,5-dienyl)-5-…
Number of citations: 18 www.sciencedirect.com
IM Kapetanovic, HJ Kupferberg - Journal of Chromatography B: Biomedical …, 1984 - Elsevier
5, 5-Diphenylhydantoin(5, 5diphenyl-2, 4-imidazolidinedione; phenytoin; Dilantin@) is an important and widely used drug [l]. Phenytoin is almost entirely metabolized (> 95%), and p-…
Number of citations: 5 www.sciencedirect.com
AJ Glazko, T Chang, E Maschewske, A Hayes… - Microsomes and Drug …, 1977 - Elsevier
Publisher Summary This chapter discusses the role of hydroxylated metabolites of phenytoin in dose-dependency. Phenytoin exhibits some unusual pharmacokinetic behavior in …
Number of citations: 5 www.sciencedirect.com
TC Butler, KH Dudley, GN Mitchell… - … de Pharmacodynamie et …, 1977 - europepmc.org
Chang and Glazko in 1972 had reported failure to demonstrate any production from 5-5-diphenylhydantoin (phenytoin, DPH) by dog liver microsomes of either 5-(m-hydroxyphenyl-5-…
Number of citations: 4 europepmc.org
F Guan, CE Uboh, LR Soma, EK Birks, D Teleis… - … of Chromatography B …, 2000 - Elsevier
A reliable and sensitive method for the extraction and quantification of phenytoin (5,5′-diphenylhydantoin), its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and …
Number of citations: 17 www.sciencedirect.com
E Tanaka, N Sakamoto, M Inubushi… - Journal of Chromatography …, 1995 - Elsevier
We have developed a simple and sensitive method for the simultaneous determination of phenytoin (PHT), 5(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and 5-(m-hydroxyphenyl)-5…
Number of citations: 13 www.sciencedirect.com
SW Johnson - Drug Metabolism and Disposition, 1982 - ohsu.pure.elsevier.com
The elimination, tissue distribution, and biotransformation of phenytoin (PHT) were studied in the leopard frog (Rana pipiens). Elimination of PHT proceeded by concentration-…
Number of citations: 7 ohsu.pure.elsevier.com

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